molecular formula C11H11NO3 B1275644 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid CAS No. 603097-44-5

3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Cat. No. B1275644
CAS RN: 603097-44-5
M. Wt: 205.21 g/mol
InChI Key: ZMNZNDCBLFJOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinoline derivatives have been extensively studied due to their diverse biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. One such method is the Pictet-Spengler reaction, which has been utilized to synthesize 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue . Another synthesis approach involves the use of ultrasound irradiation to synthesize substituted isoxazolines, which are characterized by high yields and operational simplicity . Additionally, the synthesis of isoquinoline derivatives can be facilitated by titanium(IV) isopropoxide and acetic-formic anhydride, providing a convenient method for preparing various tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure and conformation of isoquinoline derivatives can significantly influence their biological activity. X-ray diffraction, NMR spectroscopy, and computational studies such as DFT calculations have been employed to analyze the structure of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid derivatives, revealing that the crystal packing and intermolecular interactions are dependent on the substituent nature of the COOR group .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the reactivity of the exocyclic double bond in (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid derivatives has been theoretically evaluated, indicating that the most reactive compound is also the most potent inhibitor of calpain . Moreover, the DEAD-promoted oxidative Ugi/Wittig reaction has been developed for the preparation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles, showcasing the versatility of isoquinoline derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are crucial for their pharmacological profile. For example, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids have been identified as highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, with crystal structure studies showing the importance of the carboxylate group and the sulfonamide moiety for enzyme binding . The synthesis of dihydro-[1,3]oxazino[4,3-a] isoindole and tetrahydroisoquinoline through Cu(OTf)2-catalyzed reactions further demonstrates the chemical diversity and potential for generating functionalized compounds with high yields .

Scientific Research Applications

  • Reactivity and Derivative Formation : 3,4-Dihydroisoquinoline, a related compound, reacts with ethyl cyanoacetate and other CH-acidic compounds to form various derivatives, including 1,2,3,4-tetrahydroisoquinoline derivatives (Ziegler, Leitner, & Sterk, 1978).

  • Synthesis of Antimicrobial Agents : A novel series of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, which show potential as antimicrobial agents, have been synthesized from 1,2,3,4-tetrahydroisoquinoline (Rao et al., 2020).

  • Formation of Diverse Compounds : Ethyl esters of various acids, including [(1H-indazol-3-yl)oxy]acetic acid, have been isolated from reactions involving 1H-indazol-3-ol and ethyl chloroacetate, showcasing the compound's versatility in forming diverse molecules (Bonanomi & Palazzo, 1977).

  • Aminoalkyl-Functionalized 4-Arylquinolines Synthesis : A new approach for synthesizing aminoalkyl-functionalized 4-arylquinolines via the Friedländer reaction has been developed, utilizing 2-(3,4-dihydroisoquinolin-1-yl)anilines, showcasing the utility in organic synthesis (Rozhkova et al., 2020).

  • Synthesis of Spiro Compounds : The synthesis of functionalized spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s through visible-light-catalyzed oxidative [3+2] cycloaddition reactions involving 3,4-dihydroisoquinolin-2-yl derivatives demonstrates its role in advanced organic synthesis (Jiang et al., 2017).

  • Study of Antithyroid Properties : Research has been conducted on the synthesis of compounds like 1H-2-oxo-3-(coumarin-3-yl)-4-hydroxyquinolines, derived from esters related to 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid, to study their effect on thyroid function (Ukrainets et al., 1997).

  • Calpain Inhibitors Study : Derivatives of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid, closely related to the compound , have been studied for their role as calpain inhibitors, potentially useful in therapeutic applications (Alonso et al., 2010).

  • Cytotoxicity Studies : Novel annulated dihydroisoquinoline heterocycles have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating potential applications in cancer research (Saleh et al., 2020).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. It could also involve studying its mechanism of action and potential biological activities .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNZNDCBLFJOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396855
Record name 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603097-44-5
Record name 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.